6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furochromenone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps
Preparation of Furochromenone Core: The furochromenone core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the furochromenone core.
Acetylation: The final step involves the acetylation of the piperazine moiety using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using piperazine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Acetylpiperazin-1-yl)propanoic acid
- 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N2O5 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H26N2O5/c1-13-15(3)29-20-12-21-19(11-18(13)20)14(2)17(23(28)30-21)5-6-22(27)25-9-7-24(8-10-25)16(4)26/h11-12H,5-10H2,1-4H3 |
InChI Key |
VBPRZIJTVAJOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C(=O)C)C)C |
Origin of Product |
United States |
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